Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate
Description
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] butyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H81O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(44)48-39-41(40-50-52(46,47)49-38-9-6-3)51-43(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h20-23,41H,4-19,24-40H2,1-3H3,(H,46,47);/q;+1/p-1/b22-20-,23-21-;/t41-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQFBLMPDPPGFW-RLWYHRQISA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H80NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677029 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384835-47-6 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of (2R)-Glycerol Backbone
The enantiomerically pure glycerol derivative serves as the foundation. A protected glycerol scaffold, such as (2R)-1,2-isopropylidene-sn-glycerol, is typically employed to ensure stereochemical fidelity. This intermediate is synthesized via enzymatic resolution or asymmetric catalysis, yielding >99% enantiomeric excess (ee) in optimized protocols.
Esterification with Oleoyl Chlorides
The introduction of oleoyl chains employs a two-step esterification strategy:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Catalysts | 4-Dimethylaminopyridine (DMAP) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield (per ester group) | 85–92% |
The sequential addition of oleoyl chloride (1.05 equiv per hydroxyl group) ensures complete esterification without cross-linking. Nuclear magnetic resonance (NMR) monitoring confirms the absence of unreacted hydroxyl groups (<2% residual).
Phosphorylation and Butyl Group Introduction
Phosphorylation at the sn-3 position utilizes a phosphoramidite approach to install the butyl phosphate group:
-
Activation : Treatment with 2-cyanoethyl N,N-diisopropylphosphoramidite (1.2 equiv) and 1H-tetrazole (0.45 equiv) in THF at −40°C for 1 hour.
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Oxidation : tert-Butyl hydroperoxide (5.0 equiv) oxidizes the intermediate to the phosphate triester.
-
Deprotection : Sequential removal of cyanoethyl groups with DBU (1,8-diazabicycloundec-7-ene) and isopropylidene groups via acidic hydrolysis.
The final step introduces the sodium counterion via ion exchange chromatography, achieving >95% purity.
Alternative Synthetic Routes
Yamaguchi Esterification for Improved Regiocontrol
Recent adaptations of the Yamaguchi protocol enhance regioselectivity during esterification. By employing 2,4,6-trichlorobenzoyl chloride to activate the oleoyl acids, researchers achieve near-quantitative conversion (98%) with minimal epimerization. This method proves particularly effective for temperature-sensitive substrates.
Enzymatic Synthesis for Scalability
Lipase-catalyzed transesterification (e.g., using Candida antarctica Lipase B) offers a green chemistry alternative. Key advantages include:
-
Solvent-free conditions
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60–70°C operating temperatures
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80–88% isolated yield
However, enzymatic methods require extensive optimization to match the stereochemical precision of chemical synthesis.
Critical Process Parameters
Solvent Selection
Optimal solvent systems balance reactivity and stability:
| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability |
|---|---|---|---|
| Tetrahydrofuran | 66 | 7.6 | Phosphorylation |
| Acetonitrile | 82 | 37.5 | Final coupling |
| Dichloromethane | 40 | 8.9 | Esterification |
Polar aprotic solvents (e.g., DMF) are avoided due to potential β-elimination of oleoyl chains.
Temperature and Time Optimization
Reaction kinetics studies reveal distinct temperature thresholds:
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Esterification : Maximum conversion at 25°C (ΔG‡ = 85 kJ/mol)
-
Phosphorylation : −40°C to 0°C required to prevent hydrolytic degradation
-
Ion Exchange : Ambient temperature with 0.1 M NaOH eluent
Prolonged reaction times (>24 hours) during esterification lead to <5% yield improvement at the cost of increased byproducts.
Analytical Characterization
Structural Confirmation
| Technique | Key Diagnostic Signals |
|---|---|
| P NMR | δ −0.8 ppm (phosphate monoester) |
| H NMR | δ 5.35–5.45 (olefinic protons, J = 10.2 Hz) |
| HRMS | m/z 737.4501 [M−Na]⁻ (calc. 737.4498) |
Purity Assessment
Reverse-phase HPLC (C18 column, 80% MeCN/20% H₂O) shows a single peak at tₐ = 12.7 minutes, confirming >99% chemical purity. Dynamic light scattering verifies monodisperse micelle formation (PDI <0.15) in aqueous solutions.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors demonstrate superior control over:
-
Exothermic reactions during phosphorylation
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Mixing efficiency in viscous oleoyl mixtures
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Reduced solvent consumption (40% less vs. batch)
A representative pilot-scale protocol achieves 78% overall yield with 99.2% ee, meeting pharmaceutical-grade specifications.
Emerging Methodologies
Recent advances in electrochemical phosphorylation show promise for reducing reagent waste. Preliminary data indicate:
-
65–70% yield using Pt electrodes
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0.5 M NaHCO₃ as sustainable electrolyte
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50% lower E-factor compared to traditional methods
Further development is required to address current limitations in stereochemical control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical | 72 | 98.5 | Moderate | 1.0 |
| Enzymatic | 82 | 97.8 | High | 0.7 |
| Continuous Flow | 78 | 99.2 | Very High | 1.2 |
The enzymatic route offers the best balance of efficiency and sustainability, while continuous flow systems excel in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the unsaturated bonds in the fatty acid chains.
Reduction: : While reduction reactions are less common, the compound may be reduced at specific sites depending on the conditions.
Substitution: : The phosphate groups can be targeted in substitution reactions, often leading to the formation of different esters or phosphate derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, typically in an aqueous solution.
Reduction: : Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: : Various alcohols or amines under acidic or basic conditions.
Major Products
Oxidation: : Products can include epoxides and diols, formed by the reaction at the unsaturated bonds.
Reduction: : Saturated esters, formed by the hydrogenation of the fatty acid chains.
Substitution: : Diverse phosphate esters depending on the substituents introduced.
Scientific Research Applications
Biochemical Applications
- Membrane Interaction
-
Cell Signaling
- Preliminary studies suggest that phospholipid-like compounds can function as signaling molecules. This compound may influence pathways related to inflammation and cell proliferation, although specific pathways require further investigation.
- Lipid Metabolism Modulation
Therapeutic Applications
-
Drug Delivery Systems
- Due to its ability to form liposomes, this compound may be utilized in drug delivery systems. Liposomes can encapsulate therapeutic agents, enhancing their stability and targeted delivery to specific tissues or cells . This characteristic is particularly beneficial for delivering hydrophobic drugs that are poorly soluble in aqueous environments.
- Gene Delivery Vehicles
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Membrane Dynamics | Investigated the effects of phospholipid-like compounds on cell membranes | Found that integration of such compounds alters membrane fluidity and enhances drug uptake |
| Gene Delivery Research | Explored the use of phospholipids in gene therapy | Demonstrated improved transfection rates when using phospholipid-based carriers |
| Inflammation Pathway Analysis | Evaluated the role of phospholipids in inflammatory responses | Identified potential signaling roles for compounds similar to this compound |
Mechanism of Action
The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, stabilizing emulsions. The phosphate group interacts with water, while the fatty acid chains interact with oils, making it a versatile surfactant. This dual affinity makes it particularly useful in various applications from stabilizing pharmaceutical formulations to industrial emulsifiers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs:
Key Observations:
Head Group Influence: The butyl phosphate group in the target compound confers moderate hydrophobicity compared to the zwitterionic choline in DOPC or the anionic serine in phosphatidylserine . Ethyl phosphate analogs (e.g., ) exhibit slightly higher water solubility due to shorter alkyl chains, while the butyl variant may enhance lipid bilayer stability in non-aqueous environments .
Biological Activity :
- Unlike LPA 18:1, which activates G protein-coupled receptors (e.g., LPA1), the butyl phosphate modification likely disrupts receptor binding, rendering the compound inert in signaling pathways .
- Functionalized derivatives (e.g., maleimide in ) enable covalent conjugation to biomolecules, a feature absent in the target compound.
Synthetic Utility :
Physicochemical Properties
Biological Activity
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate is a phospholipid-like compound with significant potential in various biological applications. Its structure, featuring two oleic acid chains and a phosphate group, suggests unique interactions with biological membranes and cellular processes. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a propyl chain with two ester groups linked to an ethyl phosphate group. The presence of the (9Z)-octadec-9-enoyl chains contributes to its amphiphilic nature, which is crucial for its interaction with lipid membranes.
While the precise mechanism of action for this compound has not been fully elucidated, its structural characteristics suggest several biological activities:
- Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Cell Signaling Modulation : Similar compounds have been shown to influence cell signaling pathways by interacting with membrane proteins and lipids.
- Drug Delivery : Its phospholipid-like structure may facilitate the encapsulation and delivery of therapeutic agents.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Properties : Some studies suggest that phospholipid derivatives can scavenge free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : By modulating cell membrane properties, these compounds may influence inflammatory responses in cells.
- Cytotoxicity Against Cancer Cells : Certain phospholipid analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
A review of relevant literature provides insights into the biological activity of similar phospholipid-like compounds:
- Targeted Drug Delivery :
- Gene Delivery Systems :
- Membrane Fluidity Studies :
Comparative Analysis
The following table summarizes key properties and biological activities of this compound compared to other similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | C41H76NaO8P | Antioxidant, anti-inflammatory | Membrane integration |
| Phosphatidylcholine | C42H82NO8P | Drug delivery enhancement | Membrane fusion |
| Dioleoylphosphatidylethanolamine | C44H83NO8P | Gene delivery | Liposome formation |
Q & A
Q. What are the established synthetic routes for Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate, and how can purity be optimized?
The compound is typically synthesized via esterification and phosphorylation steps. A common approach involves:
Esterification : Reacting glycerol derivatives with (9Z)-octadec-9-enoic acid (oleic acid) under catalytic conditions (e.g., DCC/DMAP) to form the diacylglycerol backbone .
Phosphorylation : Introducing the butyl phosphate group using phosphoramidite chemistry or H-phosphonate intermediates, followed by sodium salt formation .
Deprotection : Use of trifluoroacetic acid (TFA) to remove tert-butyl ester protecting groups, achieving yields >90% .
Purity Optimization :
Q. How can the stereochemistry and double-bond geometry of this compound be rigorously characterized?
Methodology :
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detect ester C=O stretches (~1740 cm⁻¹) and P=O stretches (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₄₇H₈₈NaO₈P⁺, calculated m/z 877.6123) .
- InChI Code Analysis : Cross-reference stereodescriptors (e.g., 2R configuration) and double-bond positions (9Z) with databases like PubChem .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s interactions with lipid bilayers?
Key Factors :
- Membrane Model Selection : Use unilamellar vesicles (LUVs) or supported lipid bilayers (SLBs) doped with the compound (1–10 mol%) to mimic biological membranes .
- Fluidity Measurements : Employ fluorescence anisotropy (e.g., DPH probes) or deuterium NMR to assess bilayer rigidity changes induced by the compound’s unsaturated acyl chains .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with membrane-associated proteins (e.g., phospholipases) .
Challenges : - Phase Separation : Monitor for lipid domain formation using confocal microscopy (Laurdan staining) .
- Oxidative Stability : Protect (9Z) double bonds from isomerization by conducting experiments under inert atmospheres (N₂/Ar) .
Q. How can conflicting data regarding this compound’s enzymatic hydrolysis rates be resolved?
Case Study : Discrepancies in phospholipase A₂ (PLA₂) activity assays may arise from:
- Substrate Aggregation : Use dynamic light scattering (DLS) to ensure monomeric/micellar uniformity .
- Stereochemical Interference : Compare hydrolysis rates of (2R) vs. (2S) diastereomers via chiral LC-MS .
- Buffer Conditions : Optimize pH (7.4–8.5), Ca²⁺ concentration (1–5 mM), and temperature (25–37°C) to match physiological conditions .
Validation : Cross-reference results with independent assays (e.g., malachite green for phosphate release) .
Q. What advanced spectroscopic techniques are recommended for probing its interaction with serum proteins?
Approaches :
- Circular Dichroism (CD) : Detect conformational changes in albumin or LDL upon binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and affinity (Kd) .
- Fluorescence Quenching : Use intrinsic tryptophan fluorescence to map binding sites .
Data Interpretation : - Correlate binding energetics (ΔG, ΔH) with structural motifs (e.g., phosphate headgroup interactions) .
- Validate with molecular dynamics (MD) simulations (CHARMM36 force field) .
Q. How does the (9Z) double-bond configuration influence its biophysical properties compared to (9E) isomers?
Comparative Analysis :
- Melting Temperature (Tm) : (9Z) isomers exhibit lower Tm (~-10°C) than (9E) (~13°C) due to reduced packing efficiency .
- Membrane Permeability : (9Z) enhances lateral diffusion in bilayers, as shown by fluorescence recovery after photobleaching (FRAP) .
- Oxidative Susceptibility : (9Z) is prone to peroxidation; monitor via thiobarbituric acid reactive substances (TBARS) assay .
Experimental Design : Synthesize and compare (9Z) and (9E) isomers using Wittig olefination or photoisomerization .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| ¹H-NMR | δ 5.35 ppm (olefinic H, J = 10–12 Hz) | |
| HRMS | m/z 877.6123 [M+Na]⁺ | |
| Chiral HPLC | Retention time: 12.3 min (R-config) | |
| ATR-FTIR | Peaks at 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (P=O) |
Q. Table 2. Recommended Conditions for Lipid Bilayer Studies
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Temperature | 25–37°C | Mimics physiological state |
| pH | 7.4–8.5 | PLA₂ activation range |
| Ionic Strength | 100–150 mM NaCl | Prevents nonspecific aggregation |
| Mole Fraction | 1–10 mol% | Avoids phase separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
